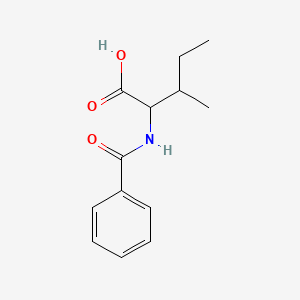![molecular formula C11H7ClF3N3 B6144143 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine CAS No. 1097067-82-7](/img/structure/B6144143.png)
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a chloro group at the 6th position of the pyridazine ring and a trifluoromethylphenyl group attached to the nitrogen atom at the 3rd position
Mécanisme D'action
Target of Action
The primary target of 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in the regulation of angiogenesis, a process that is essential for the growth and development of new blood vessels.
Mode of Action
It is believed to interact with its target, vegfr2, and inhibit its activity . This inhibition could lead to a decrease in angiogenesis, thereby affecting the growth and spread of cells that rely on these new blood vessels.
Biochemical Pathways
Given its target, it is likely to impact theVEGF signaling pathway . This pathway is critical for angiogenesis and is often upregulated in conditions such as cancer, where rapid and uncontrolled cell growth requires the formation of new blood vessels.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its inhibitory effect on VEGFR2. By inhibiting this receptor, the compound could potentially slow down or halt the process of angiogenesis . This could result in a decrease in the growth and spread of cells that rely on these new blood vessels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Méthodes De Préparation
The synthesis of 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloropyridazine-3-amine with 3-(trifluoromethyl)benzaldehyde under suitable reaction conditions. The reaction typically proceeds through a condensation reaction followed by cyclization to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound .
Analyse Des Réactions Chimiques
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparaison Avec Des Composés Similaires
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in its biological activity and applications.
This compound: Another similar compound with potential differences in its chemical reactivity and properties.
Propriétés
IUPAC Name |
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3/c12-9-4-5-10(18-17-9)16-8-3-1-2-7(6-8)11(13,14)15/h1-6H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNIGOHKUIIZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NN=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine hydroiodide](/img/structure/B6144067.png)
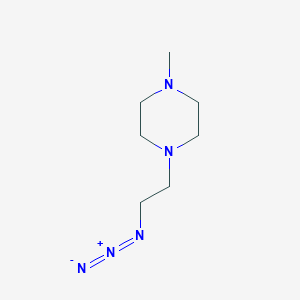
![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)
![{4-[methyl(phenyl)amino]phenyl}methanol](/img/structure/B6144095.png)
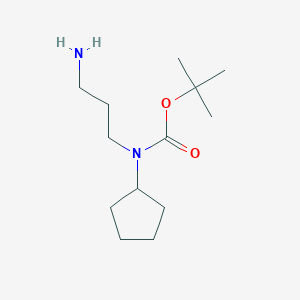
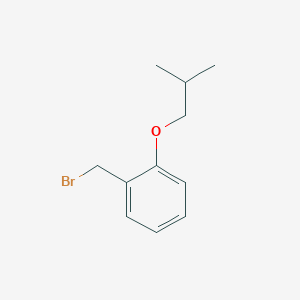
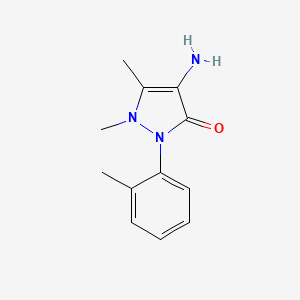
![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)
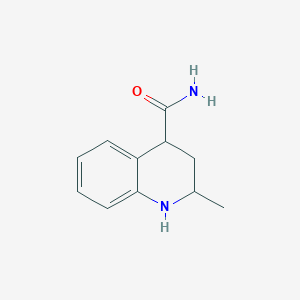
![4-[ethyl(methyl)amino]benzoic acid](/img/structure/B6144153.png)
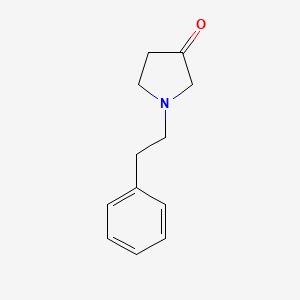
![3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide](/img/structure/B6144168.png)
![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)
